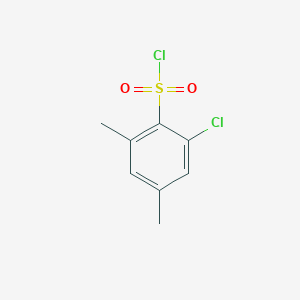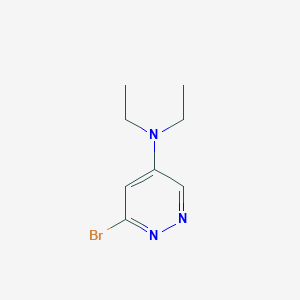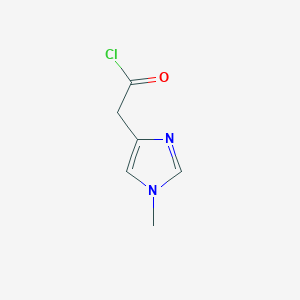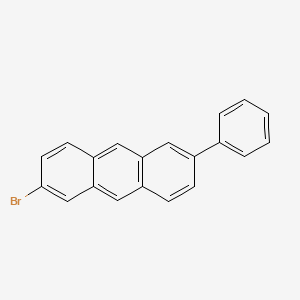
2-Bromo-6-phenylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-phenylanthracene is an organic compound belonging to the anthracene family, characterized by a bromine atom at the second position and a phenyl group at the sixth position of the anthracene ring. Anthracene derivatives are known for their extended aromatic and conjugated π-system, which imparts interesting photochemical and photophysical properties . These properties make them relevant for various applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-phenylanthracene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a brominated anthracene derivative with a phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate . The reaction is carried out in a mixture of solvents, including toluene, ethanol, and water, under an inert atmosphere at elevated temperatures (around 85°C) for several hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-phenylanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydroanthracene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted anthracenes depending on the nucleophile used.
Oxidation Reactions: Major products are anthraquinone derivatives.
Reduction Reactions: Products include dihydroanthracene derivatives.
Scientific Research Applications
2-Bromo-6-phenylanthracene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for biological imaging.
Mechanism of Action
The mechanism of action of 2-Bromo-6-phenylanthracene is primarily related to its ability to interact with various molecular targets through its aromatic and conjugated π-system. This interaction can lead to changes in the electronic properties of the target molecules, affecting their function. In biological systems, it may interact with cellular components, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
9,10-Diphenylanthracene: Known for its blue light-emitting properties and used in OLEDs.
2,2’-Bianthracene: Employed as an organic semiconductor in OFET devices.
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene: Used as an annihilator in triplet–triplet annihilation upconversion systems.
Uniqueness: 2-Bromo-6-phenylanthracene is unique due to the specific positioning of the bromine and phenyl groups, which imparts distinct electronic and steric properties. These properties influence its reactivity and suitability for specific applications, such as in the development of advanced organic materials and electronic devices.
Properties
Molecular Formula |
C20H13Br |
|---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
2-bromo-6-phenylanthracene |
InChI |
InChI=1S/C20H13Br/c21-20-9-8-17-11-18-10-15(14-4-2-1-3-5-14)6-7-16(18)12-19(17)13-20/h1-13H |
InChI Key |
QKYWPSWONIRJGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C4C=C(C=CC4=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


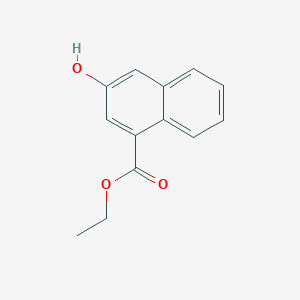
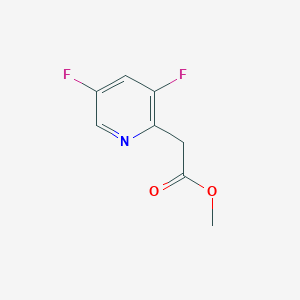
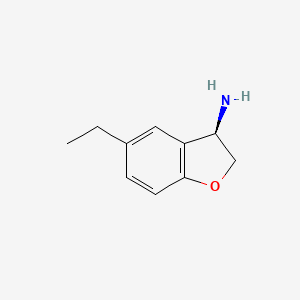
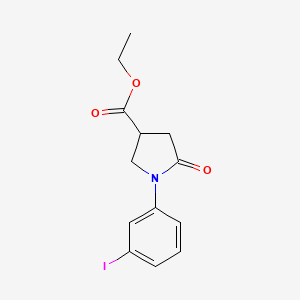
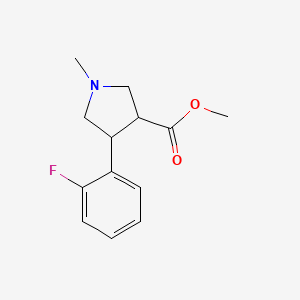

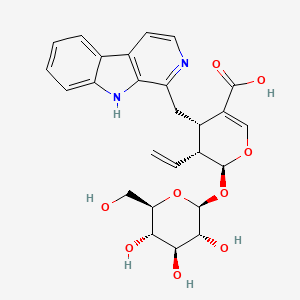
![3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B13025311.png)
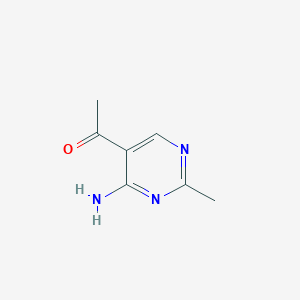
![(R)-7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13025318.png)
